molecular formula C24H31NO4S B1666637 Aganepag CAS No. 910562-18-4

Aganepag

Cat. No. B1666637
M. Wt: 429.6 g/mol
InChI Key: WXWCSPFQIXPFLD-RXVVDRJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aganepag is a potent Prostanoid EP2 receptor agonist. It exhibits remarkable selectivity with an EC50 of 0.19 nM, demonstrating no activity at the EP4 receptor . Its applications are primarily in the fields of wound healing, scar reduction, scar prevention, and the treatment and prevention of wrinkles .


Molecular Structure Analysis

The molecular formula of Aganepag is C26H35NO5S . It has an average mass of 473.625 Da and a monoisotopic mass of 473.223602 Da .

Scientific Research Applications

1. Agroecological Research and Sustainable Agriculture

  • Participatory Action Research in Agroecology : This approach emphasizes solving specific problems like the exclusion of small-scale organic farmers from certification systems through knowledge exchange between researchers, technicians, and producers (Cuéllar-Padilla & Calle-Collado, 2011).
  • Science in Agroforestry : Discusses the transformation of agroforestry research from descriptive studies to process-oriented research, focusing on competition, complexity, profitability, and sustainability (Sánchez, 1995).
  • Agroecological Research for Food Systems : Explores the role of agroecology as a scientific discipline, agricultural practice, and social movement, and its potential to transform the dominant agro-food regime (Levidow, Pimbert, & Vanloqueren, 2014).

2. Methodological Approaches in Agricultural Research

  • Qualitative Knowledge in Agroecosystems : Discusses methodologies for recording qualitative knowledge from various sources like farmers and development professionals, particularly in indigenous ecological knowledge about agroforestry (Sinclair & Walker, 1998).

3. Participatory Research Tools

  • miCampoApp for Agroecology : A webapp designed to join participatory research and certification in agroecology, allowing farmers and administrators to collect and use data for scientific research and certification purposes (Dupas & Antolinez Poveda, 2021).

properties

IUPAC Name

5-[3-[(2S)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]propyl]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4S/c1-2-3-4-8-21(26)17-9-11-19(12-10-17)25-18(13-16-23(25)27)6-5-7-20-14-15-22(30-20)24(28)29/h9-12,14-15,18,21,26H,2-8,13,16H2,1H3,(H,28,29)/t18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWCSPFQIXPFLD-RXVVDRJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)CCCC3=CC=C(S3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)CCCC3=CC=C(S3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aganepag

CAS RN

910562-18-4
Record name Aganepag [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910562184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGANEPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODT7ZEW9O7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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